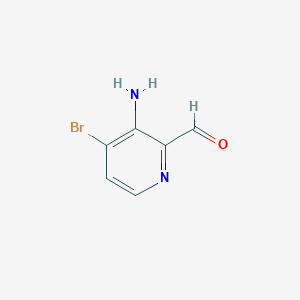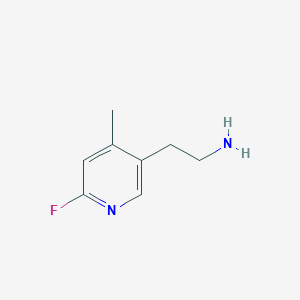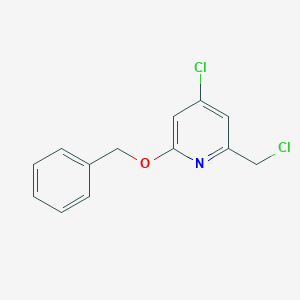
3-Amino-4-bromopicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-bromopicolinaldehyde: is an organic compound that belongs to the class of picolinaldehydes. It is characterized by the presence of an amino group at the third position and a bromine atom at the fourth position on the pyridine ring, along with an aldehyde group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromopicolinaldehyde typically involves multi-step reactions starting from commercially available precursors
Bromination: Picolinaldehyde is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the fourth position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-bromopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Amino-4-bromopicolinic acid.
Reduction: 3-Amino-4-bromopicolinyl alcohol.
Substitution: 3-Amino-4-substituted picolinaldehyde derivatives.
Scientific Research Applications
Chemistry: 3-Amino-4-bromopicolinaldehyde is used as a building block in organic synthesis for the preparation of various heterocyclic compounds. It serves as an intermediate in the synthesis of complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its derivatives are investigated for their potential as enzyme inhibitors.
Medicine: Derivatives of this compound are explored for their therapeutic potential, particularly as antimicrobial and anticancer agents. The presence of both amino and aldehyde groups allows for the formation of Schiff bases, which exhibit biological activity.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity makes it a valuable intermediate in the production of various functional materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-bromopicolinaldehyde and its derivatives involves interactions with biological macromolecules such as proteins and nucleic acids. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. These interactions can inhibit enzyme activity or alter protein function, contributing to the compound’s biological effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
DNA: Interaction with nucleic acids, potentially leading to DNA damage or inhibition of replication.
Comparison with Similar Compounds
3-Amino-4-chloropicolinaldehyde: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-fluoropicolinaldehyde: Contains a fluorine atom at the fourth position.
3-Amino-4-iodopicolinaldehyde: Features an iodine atom at the fourth position.
Uniqueness: 3-Amino-4-bromopicolinaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
3-amino-4-bromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-4-1-2-9-5(3-10)6(4)8/h1-3H,8H2 |
InChI Key |
MAKXQOGMZYMVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-Cyano-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14857594.png)


![2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide](/img/structure/B14857620.png)








